4-(Bromomethyl)-6-(trifluoromethyl)-1H-indole
Description
4-(Bromomethyl)-6-(trifluoromethyl)-1H-indole is a heterocyclic compound that features both bromomethyl and trifluoromethyl functional groups attached to an indole core. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research and industry.
Properties
IUPAC Name |
4-(bromomethyl)-6-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3N/c11-5-6-3-7(10(12,13)14)4-9-8(6)1-2-15-9/h1-4,15H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEVCVLXYGMHKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)CBr)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-6-(trifluoromethyl)-1H-indole typically involves the introduction of the bromomethyl and trifluoromethyl groups onto the indole ring. One common method is the bromomethylation of 6-(trifluoromethyl)-1H-indole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-6-(trifluoromethyl)-1H-indole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4, sodium borohydride), solvents (e.g., ether, THF).
Major Products
Substitution: Substituted indoles with various functional groups replacing the bromomethyl group.
Oxidation: Indole-6-carboxylic acid or indole-6-aldehyde.
Reduction: 4-Methyl-6-(trifluoromethyl)-1H-indole.
Scientific Research Applications
4-(Bromomethyl)-6-(trifluoromethyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-6-(trifluoromethyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its bromomethyl and trifluoromethyl groups. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-6-(trifluoromethyl)-1H-indole
- 4-(Bromomethyl)-5-(trifluoromethyl)-1H-indole
- 4-(Bromomethyl)-6-(difluoromethyl)-1H-indole
Uniqueness
4-(Bromomethyl)-6-(trifluoromethyl)-1H-indole is unique due to the specific positioning of the bromomethyl and trifluoromethyl groups on the indole ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
